N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and material science. Its unique structure, characterized by a brominated pyridine ring and a fluorinated phenyl group, positions it as a potential candidate for various scientific applications, particularly in drug discovery and synthetic chemistry.
N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is classified as an aromatic amide due to its amide functional group (-C(=O)N-) attached to an aromatic ring system. It falls under the category of heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide typically involves two main steps:
The molecular formula of N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide is , with a molecular weight of approximately 309.13 g/mol.
Property | Value |
---|---|
IUPAC Name | N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide |
InChI | InChI=1S/C13H10BrFN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
InChI Key | ODMOZPPJQULVRG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)F |
N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide can undergo several types of chemical reactions:
For substitution reactions, nucleophiles such as amines or thiols are typically utilized. Oxidation may involve reagents like potassium permanganate or chromium trioxide, while reduction could employ lithium aluminum hydride or sodium borohydride .
N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide exhibits characteristics typical of solid organic compounds. Its melting point and solubility parameters would need to be experimentally determined but are expected to align with similar aromatic amides.
The compound's stability under various conditions makes it suitable for synthetic applications. Its reactivity profile allows for further derivatization, which is valuable in medicinal chemistry.
N-(5-bromopyridin-2-yl)-2-(4-fluorophenyl)acetamide has several potential applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5